Disodium pentyl phosphate

Description

For example:

- Disodium phosphate (DSP) (CAS 7558-79-4) is widely used as a catalyst in one-pot synthesis reactions (e.g., for chromene derivatives) , a pH buffer in pharmaceuticals, and a water treatment chemical .

- Disodium phenyl phosphate (CAS 221-917-4) is noted for its role in enzymatic hydrolysis studies, particularly with phosphatases .

This article will extrapolate properties of disodium pentyl phosphate based on analogs and compare it with structurally related compounds.

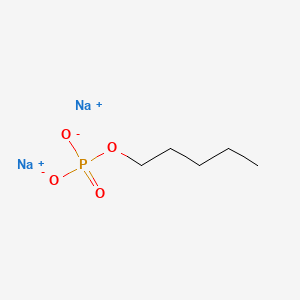

Structure

3D Structure of Parent

Properties

CAS No. |

68698-61-3 |

|---|---|

Molecular Formula |

C5H11BaO4P |

Molecular Weight |

303.44 g/mol |

IUPAC Name |

barium(2+);pentyl phosphate |

InChI |

InChI=1S/C5H13O4P.Ba/c1-2-3-4-5-9-10(6,7)8;/h2-5H2,1H3,(H2,6,7,8);/q;+2/p-2 |

InChI Key |

IPOWAPLRNZJHRJ-UHFFFAOYSA-L |

SMILES |

CCCCCOP(=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

CCCCCOP(=O)([O-])[O-].[Ba+2] |

Other CAS No. |

68698-61-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium pentyl phosphate can be synthesized through the reaction of pentanol with phosphoric acid, followed by neutralization with sodium hydroxide. The general reaction is as follows:

C5H11OH+H3PO4→C5H11PO4H2

C5H11PO4H2+2NaOH→C5H11PO4Na2+2H2O

Industrial Production Methods: Industrial production of disodium pentyl phosphate typically involves a two-step process. First, pentanol is reacted with phosphoric acid to form pentyl phosphate. This intermediate is then neutralized with sodium hydroxide to produce disodium pentyl phosphate. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion and high yield.

Types of Reactions:

Oxidation: Disodium pentyl phosphate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: The compound can participate in substitution reactions where the pentyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Alkyl halides or aryl halides in the presence of a suitable catalyst.

Major Products:

Oxidation: The major products include pentyl phosphate derivatives with higher oxidation states.

Reduction: Reduced forms of pentyl phosphate.

Substitution: Various substituted phosphates depending on the substituent used.

Scientific Research Applications

Disodium pentyl phosphate is utilized in a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: The compound is used in biochemical assays and as a buffer in various biological experiments.

Industry: Disodium pentyl phosphate is used in the production of detergents, emulsifiers, and as a corrosion inhibitor in water treatment processes.

Mechanism of Action

The mechanism of action of disodium pentyl phosphate involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In drug delivery systems, it helps in the controlled release of active pharmaceutical ingredients. The phosphate group can interact with enzymes and proteins, influencing their activity and stability.

Comparison with Similar Compounds

Structural and Functional Comparison

Key Observations:

- Alkyl vs. In contrast, disodium phenyl phosphate’s aromatic group could favor interactions with biological enzymes .

- Catalytic Efficiency : DSP’s catalytic role in chromene synthesis suggests that disodium pentyl phosphate might exhibit similar catalytic properties in reactions requiring mild conditions.

- Biochemical Relevance : Sodium glycerophosphate’s bioactive role highlights how phosphate esters with complex organic backbones (e.g., glycerol) differ from simpler alkyl/aryl variants.

Challenges:

- Similar challenges may apply to disodium pentyl phosphate if production is niche.

Biological Activity

Disodium pentyl phosphate (DPP) is an organophosphate compound with the chemical formula . It is synthesized through the reaction of pentanol with phosphoric acid, followed by neutralization with sodium hydroxide. This compound has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, pharmaceuticals, and industrial chemistry.

Synthesis Method

Disodium pentyl phosphate can be synthesized via a two-step process:

-

Reaction of Pentanol with Phosphoric Acid :

-

Neutralization with Sodium Hydroxide :

- Molecular Weight : 299.364 g/mol

- Appearance : White powder, hygroscopic

- Solubility : Highly soluble in water, contributing to its effectiveness in biological applications.

Disodium pentyl phosphate exhibits several biological activities attributed to its chemical structure:

- Buffering Agent : In biochemical assays, it functions as a buffer, maintaining pH stability which is crucial for enzyme activity and cellular processes.

- Drug Delivery Systems : DPP aids in the controlled release of active pharmaceutical ingredients, enhancing the effectiveness of drug formulations.

- Interaction with Biomolecules : The phosphate group can interact with enzymes and proteins, influencing their activity and stability, which is vital in metabolic pathways.

Case Studies and Research Findings

- Biochemical Assays : A study demonstrated that DPP effectively maintained pH levels in enzymatic reactions, leading to improved reaction kinetics and product yields.

- Drug Release Studies : Research indicated that formulations containing DPP exhibited a sustained release profile for various drugs, making it a promising candidate for controlled drug delivery systems.

- Toxicological Assessments : Evaluations have shown that DPP has low toxicity levels when used within recommended concentrations, making it suitable for various applications in pharmaceuticals and food industries .

Comparative Analysis with Similar Compounds

| Compound | Unique Features | Applications |

|---|---|---|

| Disodium Phosphate | Commonly used as a laxative | Food industry, pharmaceuticals |

| Dipotassium Phosphate | Known for its buffering capacity | Fertilizers, food additives |

| Disodium Pentyl Phosphate | Amphiphilic properties due to pentyl group | Drug delivery, biochemical assays |

Disodium pentyl phosphate's unique hydrophobic characteristics due to the pentyl group distinguish it from other sodium phosphates, enhancing its utility in applications requiring surfactant properties.

Chemical Reactions Analysis

Hydrolysis Reactions

Disodium pentyl phosphate undergoes hydrolysis under acidic, alkaline, and enzymatic conditions:

Acidic Hydrolysis

In acidic media (pH < 3), the ester bond cleaves to release pentanol and phosphoric acid :

Kinetics :

-

Rate increases with temperature (activation energy ~50–70 kJ/mol).

Alkaline Hydrolysis

At high pH (≥10), saponification dominates, yielding sodium phosphate and pentanol :

Notable Data :

| Condition | Rate Constant (k, s⁻¹) |

|---|---|

| pH 12, 25°C | |

| pH 12, 60°C |

Enzymatic Hydrolysis

Phosphatases catalyze the cleavage of the phosphate ester bond :

\text{C₅H₁₁Na₂PO₄ + H₂O \xrightarrow{\text{Phosphatase}} C₅H₁₁OH + Na₂HPO₄}

Kinetic Parameters :

Stability and Decomposition

Disodium pentyl phosphate exhibits hygroscopicity and decomposes under extreme conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.